[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine
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Overview
Description
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules, including vitamins and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine typically involves the reaction of 2-tert-butyl-1,3-thiazole with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C . The reaction proceeds through nucleophilic substitution, where the methylamine attacks the thiazole ring, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine undergoes various chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Halogenating agents, nucleophiles like amines or thiols; reactions are conducted in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-Tert-butyl-1,3-thiazol-5-YL)methylamine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity . The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: Known for its anticancer properties and used in drug discovery.
4-Benzyl-1,3-thiazole: Investigated for its potential as an anti-inflammatory agent.
Thiazole derivatives: Various derivatives have been studied for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
(2-Tert-butyl-1,3-thiazol-5-YL)methylamine is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the methylamine moiety enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C9H16N2S |
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Molecular Weight |
184.30 g/mol |
IUPAC Name |
1-(2-tert-butyl-1,3-thiazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H16N2S/c1-9(2,3)8-11-6-7(12-8)5-10-4/h6,10H,5H2,1-4H3 |
InChI Key |
YLHGUHBNSLALEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)CNC |
Origin of Product |
United States |
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